3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Description
Structural Elucidation via X-ray Crystallography
The crystal structure determination of trifluoromethylated pyridine carboxylic acid derivatives provides fundamental insights into their solid-state packing arrangements and intermolecular interactions. Studies on related compounds such as 5-(trifluoromethyl)picolinic acid monohydrate have revealed critical structural features that can be extended to understand the target compound. The crystallographic analysis demonstrates that the carboxylic acid group maintains coplanarity with the aromatic pyridine ring, with least-squares planes forming minimal angles, typically around 1.8 degrees. This planarity is essential for optimal conjugation between the carboxyl group and the pyridine nitrogen atom.
The presence of the trifluoromethyl substituent at the 5-position significantly influences the molecular geometry and crystal packing. X-ray crystallographic studies reveal that the carbon-fluorine bond lengths in trifluoromethyl groups typically average 1.335 angstroms, while the aromatic carbon-nitrogen bonds in pyridine rings exhibit characteristic shorter distances of approximately 1.34 angstroms compared to aromatic carbon-carbon bonds. The incorporation of the 4-fluoro-phenoxy substituent at the 3-position introduces additional complexity to the molecular architecture, creating potential sites for intermolecular interactions through both the ether linkage and the fluorine substituent.
Crystallographic investigations of similar phenoxy-substituted pyridine derivatives indicate that the phenoxy group adopts specific orientations relative to the pyridine plane to minimize steric hindrance while maximizing stabilizing interactions. The crystal packing is typically dominated by hydrogen bonding networks involving the carboxylic acid functionality, with water molecules often acting as bridging units in hydrated forms. These studies reveal that trifluoromethyl groups extend perpendicular to the molecular plane, providing sites for fluorine-fluorine contacts and carbon-hydrogen to fluorine interactions that contribute to the three-dimensional crystal architecture.
Computational Molecular Modeling using Density Functional Theory Studies
Density Functional Theory calculations using the B3LYP functional with extended basis sets provide comprehensive insights into the ground-state geometry and electronic properties of trifluoromethylated pyridine derivatives. Computational studies employing the 6-311++G(d,p) basis set have proven particularly effective for investigating the structural and spectroscopic characteristics of fluorinated heterocyclic compounds. The optimized molecular geometry reveals that the trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, minimizing electrostatic repulsion while maintaining optimal orbital overlap.
The computational analysis demonstrates that the incorporation of electron-withdrawing groups such as trifluoromethyl significantly affects the electron density distribution throughout the molecule. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, with aromatic carbon-carbon bond lengths averaging 1.387 angstroms and pyridine carbon-nitrogen distances of approximately 1.34 angstroms. The phenoxy substituent orientation is optimized to balance conjugative stabilization with steric considerations, resulting in specific dihedral angles between the phenyl ring and the pyridine plane.
Vibrational frequency calculations reveal characteristic absorption patterns for the trifluoromethyl group, carboxylic acid functionality, and ether linkage. The computational results indicate that fundamental vibrational frequencies calculated using scaled harmonic approximations show excellent correlation with experimental infrared spectroscopic data. The trifluoromethyl stretching modes typically appear in distinct spectral regions, providing diagnostic fingerprints for structural confirmation. Additionally, the calculations predict specific rotational barriers for the phenoxy group, indicating the energy requirements for conformational interconversion and the relative stability of different rotameric forms.
Tautomeric and Conformational Analysis
The conformational landscape of this compound encompasses multiple rotational degrees of freedom that significantly influence the molecular properties and reactivity. The primary conformational variable involves the rotation around the ether linkage connecting the 4-fluorophenyl group to the pyridine ring at the 3-position. Computational analysis reveals that this rotation is characterized by distinct energy minima corresponding to specific orientations that optimize intermolecular interactions while minimizing steric conflicts.
The carboxylic acid functionality presents additional conformational considerations, particularly regarding the orientation of the hydroxyl group relative to the pyridine nitrogen atom. Two primary conformations are typically observed: one where the carboxyl hydroxyl group is oriented toward the pyridine nitrogen (forming an intramolecular hydrogen bond), and another where it points away from the nitrogen atom. The energy difference between these conformations depends on the balance between intramolecular hydrogen bonding stabilization and electrostatic repulsion between the carboxyl oxygen and the pyridine nitrogen lone pair.
Tautomeric equilibria in this compound system primarily involve potential proton transfer between the carboxylic acid group and the pyridine nitrogen atom, leading to zwitterionic forms. However, computational studies on related systems indicate that the neutral carboxylic acid form is energetically favored in most environments. The presence of the electron-withdrawing trifluoromethyl group at the 5-position reduces the basicity of the pyridine nitrogen, making protonation less favorable and stabilizing the neutral tautomer. The 4-fluorophenoxy substituent provides additional electronic effects through its electron-withdrawing fluorine atom, further modulating the tautomeric equilibrium position.
Solvent effects play a crucial role in determining the relative stability of different conformational and tautomeric forms. Polar solvents tend to stabilize charge-separated species and can shift tautomeric equilibria toward zwitterionic forms. The rotational barriers around the phenoxy linkage are also solvent-dependent, with polar environments typically lowering these barriers through stabilization of transition states. Temperature effects on conformational populations follow Boltzmann distribution principles, with higher temperatures increasing the accessibility of higher-energy conformational states.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound is characterized by a complex interplay of electron-donating and electron-withdrawing substituents that create distinctive patterns in the molecular orbital landscape. Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are primarily localized on the pyridine ring system with significant contributions from the carboxylic acid functionality and the phenoxy substituent. The energy gap between these frontier orbitals provides important information about the compound's kinetic stability and electronic excitation properties.
The calculated Highest Occupied Molecular Orbital typically exhibits significant electron density on the pyridine nitrogen atom and the phenoxy oxygen, reflecting the electron-rich character of these heteroatoms. The trifluoromethyl group, being strongly electron-withdrawing, creates a significant dipole moment across the molecule and influences the orbital energy levels through inductive effects. Computational studies indicate that the dipole moment of similar trifluoromethylated compounds can reach values of approximately 3.35 Debye, indicating substantial molecular polarity.
Molecular electrostatic potential surface analysis provides insights into the reactive sites for electrophilic and nucleophilic attack. The pyridine nitrogen atom typically represents the most nucleophilic site in the molecule, while the carbon atoms adjacent to electron-withdrawing groups become more susceptible to nucleophilic attack. The fluorine atoms in both the trifluoromethyl group and the 4-fluorophenoxy substituent create regions of negative electrostatic potential that can participate in hydrogen bonding and other non-covalent interactions.
The electronic structure analysis also reveals the extent of conjugation throughout the molecular framework. The carboxylic acid group maintains strong conjugative communication with the pyridine ring, as evidenced by the planarity observed in crystallographic studies and the orbital mixing patterns calculated through density functional theory methods. The phenoxy substituent introduces additional conjugative pathways, although the exact extent depends on the conformational orientation of the phenyl ring relative to the pyridine plane. Global reactivity descriptors, including electronegativity, chemical hardness, and softness parameters, can be calculated from frontier orbital energies and provide quantitative measures of the compound's chemical reactivity and stability profiles.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQABTSNQRGNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via multi-step sequences involving:
- Formation or functionalization of the pyridine ring
- Introduction of the trifluoromethyl group
- Installation of the 4-fluorophenoxy substituent via nucleophilic aromatic substitution or coupling
- Final oxidation or hydrolysis to yield the carboxylic acid functionality
Detailed Stepwise Synthesis
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyridine Ring Construction | Starting from substituted pyridine precursors or via cyclization methods | Ensures correct substitution pattern at positions 2, 3, and 5 |
| 2 | Trifluoromethyl Group Introduction | Use of trifluoromethylating agents such as trifluoromethyl iodide, Ruppert-Prakash reagent (TMSCF3), or electrophilic trifluoromethylation | Requires controlled conditions to avoid overreaction |
| 3 | Phenoxy Substitution at 3-Position | Nucleophilic aromatic substitution of a halogenated pyridine intermediate with 4-fluorophenol under basic conditions | Typically performed in polar aprotic solvents like dimethylformamide or N-methylpyrrolidone |
| 4 | Carboxylic Acid Formation | Hydrolysis of ester or nitrile precursors or direct oxidation of aldehyde intermediates | Acidic or basic hydrolysis conditions depending on precursor |
Representative Synthetic Example
A reported synthesis involves:
- Starting with 3-halo-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester
- Reacting with 4-fluorophenol in the presence of a base such as potassium carbonate in dimethylformamide at elevated temperatures (80–120 °C) to substitute the halogen with the 4-fluorophenoxy group
- Subsequent hydrolysis of the methyl ester to yield the free carboxylic acid
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Solvent | Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or tetrahydrofuran (THF) | Polar aprotic solvents facilitate nucleophilic substitution |
| Base | Potassium carbonate, sodium hydride | Strong bases enhance phenol deprotonation and substitution efficiency |
| Temperature | 80–130 °C | Elevated temperature increases reaction rate but requires monitoring to avoid decomposition |
| Reaction Time | 6–24 hours | Longer times improve conversion but can lead to side reactions |
| Work-up | Acidic hydrolysis (HCl or NaOH) followed by extraction and crystallization | Critical for obtaining high purity carboxylic acid |
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms substitution patterns and trifluoromethyl incorporation.
- Mass Spectrometry (MS) verifies molecular weight and composition.
- Crystallization from suitable solvents (e.g., ethanol-water mixtures) is employed to isolate the final product with high purity.
Comparative Analysis with Related Compounds
| Compound | Substituent at 3-Position | Substituent at 5-Position | Preparation Complexity | Electronic Effects | Biological Relevance |
|---|---|---|---|---|---|
| 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | 4-Fluorophenoxy | Trifluoromethyl | Moderate to high | Strong electron-withdrawing, steric hindrance | High, due to fluorine effects |
| 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | 4-Chlorophenoxy | Trifluoromethyl | Similar | Slightly less electronegative | Comparable but less potent |
| 3-(4-Bromo-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | 4-Bromophenoxy | Trifluoromethyl | Similar | Larger steric bulk | Variable |
The fluorine substituent on the phenoxy group enhances reactivity and biological activity compared to chloro and bromo analogs, affecting synthesis selectivity and product stability.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Pyridine ring formation | Cyclization or substituted pyridine precursors | Various | Standard organic synthesis | Variable | Base structure |
| Trifluoromethylation | Electrophilic trifluoromethylation | TMSCF3, CF3I | Controlled temperature | 70–85 | Sensitive step |
| Phenoxy substitution | Nucleophilic aromatic substitution | 4-fluorophenol, K2CO3 | 80–120 °C, DMF | 75–90 | Key regioselective step |
| Carboxylic acid formation | Hydrolysis | HCl or NaOH | Room temp to reflux | 80–95 | Final step |
Chemical Reactions Analysis
Table 1: Key Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, H2SO4, reflux | Methyl ester derivative | 75–85% | |
| Amide Coupling | EDC, HOPO, EtOH/H2O, RT | Substituted pyridine-2-carboxamide | 60–70% |
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophilic substitution to specific positions:
-
Halogenation : Chlorination occurs at the para position relative to the trifluoromethyl group using POCl3 under reflux .
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups, though yields are moderate due to competing decomposition .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl3, 110°C, 0.5 h | C-4 | 28–32% | |
| Nitration | HNO3/H2SO4, 0°C to RT | C-6 | 45–50% |
Hydrogenolysis and Reductive Processes
The trifluoromethyl group remains inert under most conditions, but the phenoxy and carboxylic acid groups participate in reduction:
-
Hydrogenolysis : Catalytic hydrogenation (H2, 1.8 MPa, 80°C, Pd/C) removes protective groups (e.g., benzyl esters) while preserving the trifluoromethyl moiety .
-
Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH4) reduces the acid to a primary alcohol, though this is less common due to competing side reactions.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-methylphenylboronic acid) in the presence of Pd(PPh3)4 and K2CO3 to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd catalysis .
Table 3: Cross-Coupling Examples
| Coupling Type | Partners | Catalyst/Base | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(PPh3)4, K2CO3 | 65–70% | |
| Buchwald-Hartwig | Cyclopropylmethylamine | Pd2(dba)3, Xantphos | 55–60% |
Stability and Decomposition
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The trifluoromethyl group in this compound enhances biological activity and metabolic stability, making it a valuable scaffold in drug design. Trifluoromethyl derivatives are known for their ability to increase lipophilicity and improve pharmacokinetic properties .
- Antimicrobial Agents : Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit notable antimicrobial activity. For example, compounds similar to 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid have been studied for their efficacy against various bacterial strains .
- Anti-inflammatory Compounds : The compound's structure allows it to interact with biological targets involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs .
Agrochemical Applications
- Herbicides : The compound's fluorinated structure is beneficial in agrochemicals, particularly herbicides. Fluorinated pyridine derivatives have been successfully utilized to develop herbicides that are effective against resistant weed species .
- Pesticides : Similar compounds have been incorporated into pesticide formulations due to their enhanced efficacy and lower environmental impact compared to non-fluorinated counterparts .
Case Study 1: Development of Trifluoromethyl-containing Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of this moiety in enhancing drug potency and selectivity. The inclusion of trifluoromethyl groups has been shown to significantly improve the activity of compounds against specific biological targets, leading to several successful drug approvals over the past two decades .
Case Study 2: Agrochemical Innovations
The introduction of fluorinated pyridine derivatives into the agrochemical market has led to the development of novel herbicides that provide effective weed control while minimizing adverse environmental effects. For instance, Fluazifop-butyl was one of the first trifluoromethyl-containing herbicides that demonstrated improved efficacy against resistant weed populations .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents, positions, and functional groups, leading to variations in physicochemical properties and reactivity. Key examples include:
5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS 80194-69-0)
- Structure : Pyridine-2-carboxylic acid with a trifluoromethyl group at position 5.
- Key Differences: Lacks the 4-fluoro-phenoxy substituent at position 3.
- Properties: Simpler structure (C₇H₄F₃NO₂) with lower molecular weight (191.11 g/mol). Used in β-secretase (BACE) inhibitor synthesis .
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic Acid (CAS 2088941-87-9)
- Structure: Dichlorophenoxy group at position 3 instead of 4-fluoro-phenoxy.
- Purity: 95% (similar to the main compound) .
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS 1261820-95-4)
- Structure : Trifluoromethoxy-phenyl group at position 5; carboxylic acid at position 2.
- Key Differences: Trifluoromethoxy (CF₃O) instead of fluoro (F) on the phenyl ring. Molecular formula: C₁₃H₈F₃NO₃ .
2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic Acid
- Structure : Chlorine at position 2; trifluoromethylphenyl at position 5; carboxylic acid at position 4.
- Key Differences: Carboxylic acid position (4 vs. Molecular weight: 301.65 g/mol .
Functional Group Modifications
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Ester derivative (methyl group) instead of carboxylic acid.
- Key Differences : Increased lipophilicity due to the ester group; serves as a prodrug or synthetic intermediate. Reactivity: Susceptible to hydrolysis .
3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)
- Structure : Dichloro-substituted pyridine with carboxylic acid at position 2.
- Key Differences: Lacks trifluoromethyl and phenoxy groups. Molecular formula: C₆H₃Cl₂NO₂ .
Biological Activity
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential applications in drug design and enzyme inhibition.
- IUPAC Name : 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
- Molecular Formula : C13H7F4NO3
- Molecular Weight : 301.2 g/mol
- CAS Number : 2088942-22-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenoxy and trifluoromethyl groups enhances its binding affinity, allowing it to modulate biological pathways effectively. The compound may exhibit inhibitory or stimulatory effects on target proteins, leading to various therapeutic outcomes.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced biological activity compared to their non-fluorinated counterparts. For instance, the incorporation of a trifluoromethyl group in similar structures has been shown to increase potency against specific enzyme targets, including reverse transcriptase and serotonin uptake inhibitors .
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that the compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. The introduction of the trifluoromethyl group was critical in enhancing the binding affinity to the target enzymes, leading to increased inhibition rates compared to non-fluorinated analogs .
- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, related compounds have been effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
- Binding Studies : Complexes formed with metal ions (e.g., Zn(II)) using this compound as a ligand have shown promising results in binding studies with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These studies suggest that the compound can intercalate into DNA structures, potentially influencing gene expression and cellular functions .
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid?
Methodological Answer:
A common approach involves sequential functionalization of the pyridine core. Key steps include:
- Trifluoromethyl introduction : Use halogenated pyridine precursors (e.g., 5-bromo-pyridine derivatives) with trifluoromethylation reagents like TMSCF₃/CuI under controlled conditions .
- Phenoxy coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) with 4-fluoro-phenol derivatives. SNAr is favored due to electron-withdrawing groups (e.g., trifluoromethyl) activating the pyridine ring at position 3 .
- Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl group at position 2 using KMnO₄ or CrO₃ in acidic media. Alternatively, hydrolysis of a nitrile or ester group under basic conditions (e.g., NaOH/H₂O) .
Critical Parameters : Temperature (80–120°C for SNAr), solvent polarity (DMF or DMSO for coupling), and stoichiometric ratios of reagents to minimize side reactions .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?
Methodological Answer:
- DFT Calculations : Density Functional Theory (DFT) can model electron density distribution, showing the trifluoromethyl group’s strong electron-withdrawing effect, which directs electrophilic substitution to specific ring positions.
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions of negative charge (e.g., phenoxy oxygen) for nucleophilic attack or hydrogen bonding in biological targets .
- Reactivity in Hydrolysis : Simulate transition states to assess trifluoromethyl stability under acidic/basic conditions. Studies on analogous compounds (e.g., 5-trifluoromethyl-pyridine derivatives) suggest resistance to hydrolysis unless exposed to extreme pH or temperatures .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The phenoxy proton (δ 6.8–7.2 ppm) and carboxylic acid proton (δ 12–13 ppm, if free) are diagnostic. Trifluoromethyl carbons appear as quartets (~120 ppm in ¹³C NMR) .
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and trifluoromethyl (C-F: 1100–1200 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to assess purity. ESI-MS in negative mode detects the deprotonated [M-H]⁻ ion .
Advanced: How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Derivatization : Convert the carboxylic acid to a methyl ester or amide prodrug for improved lipophilicity. Revert to the active form via enzymatic cleavage in vivo .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- pH Adjustment : Prepare sodium salts by neutralization with NaOH (pH 7–8) for in vitro assays. Monitor stability via HPLC to detect degradation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Contradictions may arise from differences in cell lines (HEK293 vs. HeLa) or incubation times .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to observed effects .
- Target Selectivity Profiling : Screen against related enzymes (e.g., PDE4 vs. PDE5) to confirm specificity. Cross-reference with structural analogs (e.g., 5-trifluoromethyl-pyridine-2-carboxylic acids) to identify conserved binding motifs .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorinated aromatic ring.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group or carboxylic acid.
- Purity Monitoring : Conduct quarterly HPLC analyses (e.g., C18 column, 220 nm detection) to track degradation products like 4-fluoro-phenol (retention time ~3.5 min) .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with halogens (Cl, Br) or methyl groups replacing trifluoromethyl to assess steric/electronic effects on target binding .
- Phenoxy Substitutions : Test 3-fluoro, 2,4-difluoro, or bulky substituents (e.g., tert-butyl) to evaluate hydrophobic interactions in enzyme pockets .
- Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonamide groups to maintain acidity while improving membrane permeability .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
